molecular formula C24H29N5O5 B14960998 Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate

Cat. No.: B14960998
M. Wt: 467.5 g/mol
InChI Key: RJOPRUHMLBIXOR-UHFFFAOYSA-N
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Description

Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a tetrahydropyrimidine derivative characterized by two critical substituents:

  • A 2,4-dimethoxyphenyl group at position 6, providing electron-donating methoxy substituents that enhance solubility and influence aromatic interactions.
  • A 4-(pyridin-2-yl)piperazinyl group at position 2, a nitrogen-rich heterocycle often associated with receptor-binding activity in medicinal chemistry .

This compound’s synthesis likely involves alkylation or nucleophilic substitution reactions to introduce the pyridinylpiperazine moiety to a tetrahydropyrimidine core, followed by purification via recrystallization or chromatography .

Properties

Molecular Formula

C24H29N5O5

Molecular Weight

467.5 g/mol

IUPAC Name

ethyl 4-(2,4-dimethoxyphenyl)-6-oxo-2-(4-pyridin-2-ylpiperazin-1-yl)-4,5-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C24H29N5O5/c1-4-34-23(31)20-21(17-9-8-16(32-2)15-18(17)33-3)26-24(27-22(20)30)29-13-11-28(12-14-29)19-7-5-6-10-25-19/h5-10,15,20-21H,4,11-14H2,1-3H3,(H,26,27,30)

InChI Key

RJOPRUHMLBIXOR-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N=C(NC1=O)N2CCN(CC2)C3=CC=CC=N3)C4=C(C=C(C=C4)OC)OC

Origin of Product

United States

Preparation Methods

The synthesis of Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate can be achieved through a multicomponent reaction known as the Biginelli reaction. This reaction involves the condensation of an aldehyde, a β-keto ester, and urea or thiourea under acidic conditions. Specifically, the reaction between 2,4-dimethoxybenzaldehyde, ethyl acetoacetate, and urea in the presence of p-toluenesulfonic acid (PTSA) as a catalyst under reflux conditions in ethanol yields the desired compound .

Chemical Reactions Analysis

Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound featuring a tetrahydropyrimidine ring with multiple functional groups. It has a molecular weight of 467.5 g/mol. The compound includes a carboxylate ester group, a pyridine moiety, and dimethoxyphenyl substituents, suggesting potential biological activities and applications in medicinal chemistry.

Potential Applications

Though the search results do not provide explicit applications of this compound, the information available allows for inferences regarding its potential applications.

  • Medicinal Chemistry The presence of a tetrahydropyrimidine core along with dimethoxyphenyl and pyridinyl piperazine substituents suggests that this compound could be valuable in creating new pharmaceuticals.
  • Biological research The structural similarity of this compound to other tetrahydropyrimidines indicates it may possess unique biological activities. Studies suggest that it can interact with various biological targets.
  • Antimicrobial Applications The structural similarity of the compound to other tetrahydropyrimidine derivatives indicates it may have antimicrobial properties.

Mechanism of Action

The mechanism of action of Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate involves its interaction with specific molecular targets. The compound’s structure allows it to bind to enzymes and receptors, potentially inhibiting their activity. The presence of the pyridine and piperazine moieties enhances its binding affinity to these targets, leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Electronic Effects

The target compound’s structural uniqueness arises from its substituents. Below is a comparative analysis with key analogues:

Table 1: Structural and Functional Comparison
Compound Name (Reference) Key Substituents Electronic Effects Biological Activity (Reported)
Target Compound 6-(2,4-dimethoxyphenyl), 2-[4-(pyridin-2-yl)piperazin-1-yl] Electron-donating (methoxy), basic (piperazine) Not explicitly reported; inferred potential for CNS or kinase modulation
Ethyl 4-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () 4-(5-chloro-3-methylphenyl-pyrazol-4-yl) Electron-withdrawing (Cl), steric bulk Antituberculosis activity
Ethyl 4-[5-(methoxymethyl)furan-2-yl]-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () 4-(methoxymethyl furan-2-yl) Moderately electron-donating (furan), increased polarity Not reported; furan may enhance solubility
Ethyl (E)-4-(2,4-dimethoxyphenyl)-6-(2,4-dimethoxystyryl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate () 6-(2,4-dimethoxystyryl) Extended conjugation (styryl), electron-donating (methoxy) Not reported; potential for π-π stacking interactions
Ethyl 6-methyl-3-(2-methylprop-1-enyl)-2-oxo-4-phenyl-1,2,3,4-tetrahydro-pyrimidine-5-carboxylate () 3-(2-methylprop-1-enyl) Aliphatic, lipophilic Not reported; aliphatic chain may improve membrane permeability

Physicochemical Properties

  • Solubility : The target’s methoxy groups enhance polar solubility compared to chlorophenyl () or aliphatic () analogues. Piperazine’s basicity may further improve water solubility at physiological pH .
  • Stability : Crystallographic data from analogues (e.g., ) suggest hydrogen bonding (C–H···O) stabilizes the tetrahydropyrimidine core, a feature likely shared by the target compound .

Biological Activity

Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo-2-[4-(pyridin-2-yl)piperazin-1-yl]-1,4,5,6-tetrahydropyrimidine-5-carboxylate is a complex organic compound with significant potential in medicinal chemistry. This article reviews its biological activities, synthesis methods, and relevant studies to elucidate its therapeutic potential.

Chemical Structure and Properties

The compound features a tetrahydropyrimidine core with various functional groups that contribute to its biological activity. The molecular formula is C24H29N5O5C_{24}H_{29}N_{5}O_{5} with a molecular weight of approximately 467.5 g/mol. Its structure includes:

  • Tetrahydropyrimidine ring
  • Pyridine moiety
  • Dimethoxyphenyl substituents

This unique combination of structural features enhances its interaction with biological targets.

Biological Activities

Research indicates that compounds similar to Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo have demonstrated various biological activities:

  • Antitumor Activity : Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : Certain analogs exhibit activity against bacterial strains.
  • CNS Effects : Compounds incorporating piperazine have been explored for their central nervous system effects.

Interaction Profiles

The compound may interact with several biological targets, including:

Biological TargetActivity Type
Dihydrofolate reductase (DHFR)Antifolate activity
Various kinasesSignal transduction
Biotin carboxylaseEnzymatic inhibition

Synthesis Methods

The synthesis of Ethyl 6-(2,4-dimethoxyphenyl)-4-oxo can be achieved through various methods involving the condensation of appropriate precursors. The following general steps outline the synthesis process:

  • Formation of Tetrahydropyrimidine : Reacting an appropriate aldehyde with urea or thiourea.
  • Introduction of Dimethoxyphenyl Group : Using electrophilic aromatic substitution.
  • Pyridinyl Piperazine Attachment : Employing coupling reactions to introduce the piperazine moiety.

Case Studies and Research Findings

Several studies have documented the biological activities of similar compounds within the tetrahydropyrimidine class. Notable findings include:

  • A study demonstrated that a related compound exhibited significant inhibition of DHFR, leading to reduced tumor growth in animal models .
  • Another investigation highlighted the antimicrobial efficacy of tetrahydropyrimidines against resistant bacterial strains, suggesting potential applications in treating infections .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of this tetrahydropyrimidine derivative?

The compound is synthesized via multi-step protocols, often involving:

  • Biginelli reaction : A one-pot cyclocondensation of aldehydes, β-keto esters, and thioureas/urea derivatives under acidic conditions. For example, refluxing with acetic acid/acetic anhydride and sodium acetate yields tetrahydropyrimidine scaffolds .
  • Post-functionalization : Introduction of the 4-(pyridin-2-yl)piperazine moiety via nucleophilic substitution or coupling reactions. Piperazine derivatives are typically attached to the pyrimidine core using chloro- or bromo-intermediates under basic conditions .
  • Purification : Recrystallization from ethyl acetate/ethanol mixtures (3:2) is effective for isolating pure crystals .

Q. How is the compound characterized structurally?

Key techniques include:

  • X-ray crystallography : Resolves bond lengths, angles, and conformational puckering (e.g., flattened boat conformation in pyrimidine rings). For example, unit cell parameters (monoclinic, P2₁/c, a = 12.6876 Å, b = 7.3073 Å, c = 19.9547 Å, β = 114.443°) are critical for validating molecular geometry .
  • NMR spectroscopy : ¹H and ¹³C NMR confirm substituent integration (e.g., methoxy, pyridinyl, and piperazine protons). Aromatic protons typically resonate at δ 6.5–8.5 ppm, while methyl groups appear at δ 1.2–2.5 ppm .
  • HPLC : Ensures purity (>95%) using reverse-phase columns and UV detection at 254 nm .

Advanced Research Questions

Q. How can regioselectivity challenges in tetrahydropyrimidine synthesis be addressed?

Regioselectivity issues arise during cyclization or functionalization steps. Strategies include:

  • Temperature control : Lower temperatures favor kinetic products, while higher temperatures promote thermodynamic control .
  • Catalyst optimization : Lewis acids (e.g., ZnCl₂) or organocatalysts improve selectivity in Biginelli reactions .
  • Computational modeling : DFT calculations predict transition-state energies to guide reaction pathway optimization .

Q. What methodologies resolve contradictions between computational bioactivity predictions and experimental results?

Discrepancies often stem from solvation effects or conformational flexibility. Mitigation approaches:

  • Molecular dynamics (MD) simulations : Assess ligand-receptor binding under physiological conditions (e.g., explicit solvent models) .
  • SAR studies : Systematic variation of substituents (e.g., methoxy vs. trifluoromethyl groups) clarifies bioactivity trends. For example, 2,4-dimethoxy groups enhance π-stacking interactions in receptor binding .
  • In vitro assays : Validate predicted anti-inflammatory or antimicrobial activity using cell-based models (e.g., MIC assays for antibacterial screening) .

Q. How is crystal packing influenced by substituent electronic properties?

Electron-withdrawing groups (e.g., trifluoromethyl) and hydrogen-bond donors (e.g., pyridinyl-N) dictate intermolecular interactions:

  • C—H···O/N hydrogen bonds : Stabilize chains or dimers (e.g., bifurcated H-bonds along the c-axis with O···H distances of 2.2–2.5 Å) .
  • π-π stacking : Aromatic rings (e.g., pyridine, dimethoxyphenyl) align with dihedral angles of 80–85°, contributing to lattice stability .

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